Methyl 5-hydroxythiophene-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c1-9-6(8)4-2-3-5(7)10-4/h2-3,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLNWXSFQZMWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of Methyl 5 Hydroxythiophene 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The electron-rich nature of the thiophene ring, further activated by the hydroxyl group, makes it susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of functionalization.
Functionalization at Position 4 and 5 of Hydroxythiophene Carboxylates
The hydroxyl group at C5 is a potent activating group and, along with the sulfur atom, directs electrophiles primarily to the C4 position. The C2-carboxylate group is a deactivating group, further favoring substitution away from its position.
Halogenation:
Halogenation of 5-hydroxythiophene-2-carboxylate derivatives occurs selectively at the C4 position. For instance, the chlorination of 3-chlorosulfonyl-2-thiophenecarboxylic acid esters in the presence of activated iron and chlorine gas leads to the formation of 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid esters. google.comgoogle.com While not a direct example on the title compound, this demonstrates the propensity for halogenation at available ring positions. The synthesis of methyl 4-bromo-5-hydroxythiophene-2-carboxylate has also been reported, indicating that direct bromination at the C4 position is achievable. bldpharm.com
Table 1: Halogenation of Thiophene Derivatives
| Starting Material | Reagents and Conditions | Product | Reference(s) |
| 3-chlorosulfonyl-2-thiophenecarboxylic acid ester | Activated Fe, Cl₂ | 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid ester | google.comgoogle.com |
| Methyl 5-hydroxythiophene-2-carboxylate | Not specified | Methyl 4-bromo-5-hydroxythiophene-2-carboxylate | bldpharm.com |
This table presents examples of halogenation on related thiophene structures, highlighting the reactivity of the thiophene ring.
Nitration Studies and Isomer Formation on Related Thiophene Carboxylates
The nitration of thiophene derivatives is a well-studied electrophilic aromatic substitution. The regiochemical outcome is highly dependent on the nature and position of the substituents on the thiophene ring. For thiophenes bearing an electron-donating group, nitration is generally favored at the positions ortho and para to the activating group. Conversely, electron-withdrawing groups direct the incoming nitro group to the meta position.
In the case of this compound, the powerful activating and ortho, para-directing hydroxyl group at C5 would strongly favor nitration at the C4 position. The deactivating effect of the methyl carboxylate group at C2 would further disfavor substitution at C3. Therefore, the major product expected from the nitration of this compound is methyl 4-nitro-5-hydroxythiophene-2-carboxylate.
Studies on the nitration of benzo[b]thiophen-2-carboxylic acid have shown that a mixture of isomers is often obtained, with substitution occurring on the benzene (B151609) ring. rsc.org However, the electronic landscape of the simple thiophene ring in the title compound makes the prediction of substitution at C4 more straightforward. The reduction of a nitro group on a thiophene ring has been demonstrated, for example in the synthesis of methyl 5-aminothiophene-2-carboxylate from methyl 5-nitrothiophene-2-carboxylate using palladium on carbon and hydrogen gas. chemicalbook.com
Table 2: Nitration of a Related Thiophene Derivative and Subsequent Reduction
| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |
| Methyl 5-nitrothiophene-2-carboxylate | 10% Pd/C, H₂, Ethyl Acetate (B1210297), 20°C, 2h | Methyl 5-aminothiophene-2-carboxylate | 100% | chemicalbook.com |
This table illustrates a relevant transformation of a nitro-substituted thiophene carboxylate.
Reactions Involving the Hydroxyl Functional Group at Position 5
The hydroxyl group at position 5 behaves as a typical phenolic hydroxyl group, allowing for reactions such as alkylation and etherification, and can be converted into a leaving group for nucleophilic substitution.
Alkylation and Etherification Reactions of Hydroxyl Thiophenes
The hydroxyl group of 5-hydroxythiophene derivatives can be readily alkylated to form ethers under basic conditions, a classic reaction known as the Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group by a base to form a phenoxide-like species, which then acts as a nucleophile to attack an alkyl halide.
Conversion to Activated Leaving Groups for Nucleophilic Substitution
The hydroxyl group itself is a poor leaving group. To facilitate nucleophilic substitution at the C5 position, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These sulfonate esters are excellent leaving groups, readily displaced by a variety of nucleophiles.
This activation allows for the introduction of a wide range of functionalities at the C5 position, which would not be possible through direct displacement of the hydroxyl group.
Reactions Involving the Methyl Ester Functional Group at Position 2
The methyl ester group at position 2 is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, amidation, and transesterification.
Hydrolysis (Saponification):
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a process known as saponification. operachem.commasterorganicchemistry.com The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. operachem.com The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. The rate of hydrolysis can be influenced by substituents on the thiophene ring.
Table 3: Typical Conditions for Saponification of Esters
| Base | Solvent(s) | Temperature | Product after Acidic Workup | Reference(s) |
| NaOH | Methanol (B129727)/Water | Room Temperature or Reflux | Carboxylic Acid | operachem.com |
| KOH | Methanol/Water | Not specified | Carboxylic Acid | operachem.com |
This table outlines general conditions for the saponification of esters.
Amidation:
The methyl ester can be converted to an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl group, followed by elimination of methanol.
Transesterification:
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would lead to the formation of ethyl 5-hydroxythiophene-2-carboxylate and methanol. This reaction is an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol.
Hydrolysis to Carboxylic Acids
The methyl ester functionality of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-hydroxythiophene-2-carboxylic acid bldpharm.com. This transformation is a fundamental step in modifying the carboxyl group, for instance, in the preparation of amides or other ester derivatives. The hydrolysis is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.
Table 1: Representative Conditions for Ester Hydrolysis
| Reactant | Reagents | Conditions | Product |
|---|
Amidation Reactions and Amide Derivatives Formation
The formation of amide derivatives from this compound can be achieved through several synthetic routes. A common method involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with a desired amine. The carboxylic acid is typically activated in situ to facilitate the reaction. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to form an acyl chloride intermediate nih.gov.
Alternatively, direct amidation of the methyl ester can be performed by heating it with an amine, although this often requires more forcing conditions. A more efficient direct method involves aminolysis mediated by coupling reagents. These reactions expand the molecular diversity achievable from the parent ester, leading to a wide array of thiophene-2-carboxamides with potential applications in medicinal chemistry and materials science nih.govresearchgate.net. For instance, the synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide was successfully achieved by coupling 5-bromothiophene-2-carboxylic acid with 2-aminothiazole (B372263) using DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) nih.gov.
Table 2: Synthesis of Thiophene Carboxamide Derivatives
| Thiophene Substrate | Amine | Coupling Reagents | Product | Ref |
|---|---|---|---|---|
| 5-bromothiophene-2-carboxylic acid | 2-aminothiazole | DCC, DMAP | 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | nih.gov |
| 5-bromothiophene-2-carboxylic acid | Morpholine | DCC, DMAP | (5-bromothiophen-2-yl)(morpholino)methanone | nih.gov |
Coupling Reactions for Complex Molecular Architectures
The thiophene scaffold of this compound is an excellent platform for constructing more complex molecules through various metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating C-C and C-S bonds, leading to advanced materials and complex organic structures.
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. researchgate.netnih.govnih.gov For derivatives of this compound, the hydroxyl group is first converted into a better leaving group, such as a triflate or a halide. This activated thiophene can then be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govnih.gov
This reaction is highly versatile, tolerating a wide range of functional groups and enabling the synthesis of biaryl and heteroaryl thiophenes. nih.govnih.gov For example, the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids using a Pd(PPh₃)₄ catalyst has been reported to yield 2-(bromomethyl)-5-aryl-thiophenes, demonstrating the feasibility of such couplings on the thiophene ring. Similarly, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with different aryl boronic acids/pinacol esters using Pd(PPh₃)₄ and K₃PO₄ to produce 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.
Table 3: Examples of Suzuki-Miyaura Coupling on Thiophene Derivatives
| Thiophene Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Ref |
|---|---|---|---|---|
| 2-bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | 2-(bromomethyl)-5-aryl-thiophenes | |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids/pinacol esters | Pd(PPh₃)₄, K₃PO₄ | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | |
| 2,5-dibromothiophene | 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | Pd(dppf)Cl₂, K₂CO₃ | 2,5-diisopropenylthiophene | nih.gov |
Carbon-Sulfur (C-S) Bond Formation via Catalytic Routes
Palladium-catalyzed reactions are also instrumental in forming carbon-sulfur bonds, providing access to thioethers and sulfur-containing heterocycles. acs.org While direct C-S coupling on this compound is less common, its derivatives can be employed in such transformations. A notable method involves the palladium-catalyzed coupling of aryl halides with thiols or thiol surrogates. nih.gov
A domino reaction sequence starting with an aryl halide and thiourea (B124793) (as a dihydrosulfide surrogate) can generate an in-situ aryl thiol, which then undergoes a subsequent coupling reaction. acs.org This strategy can be extended to the synthesis of fused systems like thieno[3,2-b]thiophenes. For instance, reacting a suitably substituted bromo-alkynylthiophene with thiourea under palladium catalysis can lead to the formation of a thieno[3,2-b]thiophene (B52689) derivative through a domino thiolation/cyclization process. acs.org
Table 4: Palladium-Catalyzed C-S Coupling for Thioether and Fused Ring Synthesis
| Substrates | Catalyst System | Product Type | Ref |
|---|---|---|---|
| Aryl halide, Thiourea | [Pd₂(dba)₃], Triphos, Cs₂CO₃ | Symmetrical thioether | acs.org |
| 2-Iodo-3-(phenylethynyl)thiophene, Thiourea | [Pd₂(dba)₃], Triphos, Cs₂CO₃ | 2-Phenylthieno[3,2-b]thiophene | acs.org |
Formation of Fused Heterocyclic Systems from this compound Derivatives
Derivatives of this compound serve as key precursors for the synthesis of fused heterocyclic systems, particularly those containing the thieno[3,2-b]pyrrole core. This bicyclic structure is of significant interest in materials science and medicinal chemistry. researchgate.netbohrium.com
Synthesis of Thieno[3,2-b]pyrrole Derivatives via Decomposition of Azido (B1232118) Precursors
A robust method for constructing the thieno[3,2-b]pyrrole skeleton involves the intramolecular cyclization of a nitrene intermediate, which is generated from the decomposition of an azido-thiophene precursor. researchgate.netbohrium.com The synthesis starts with a suitably substituted thiophene, such as a methyl 4-amino-5-arylthiophene-2-carboxylate, which is prepared via methods like the Fiesselmann thiophene synthesis. The amino group is then converted to an azido group (–N₃) via diazotization followed by substitution with sodium azide.
The crucial step is the decomposition of the resulting methyl 4-azido-5-arylthiophene-2-carboxylate. This can be induced either thermally (by heating) or photochemically (by irradiation with UV light). The decomposition expels a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate, which rapidly undergoes intramolecular C-H insertion into the adjacent aryl ring to form the fused 4H-thieno[3,2-b]pyrrole system. researchgate.netbohrium.com This strategy provides a direct route to complex heteroacenes that are valuable as building blocks for organic semiconductors. researchgate.net
Table 5: Synthesis of Fused Thieno[3,2-b]pyrroles
| Precursor | Reaction Type | Conditions | Product | Ref |
|---|---|---|---|---|
| Methyl 4-azido-5-arylthiophene-2-carboxylate | Thermal/Photochemical Decomposition | Heat or UV irradiation | Methyl 4-aryl-4H-thieno[3,2-b]pyrrole-2-carboxylate | researchgate.netbohrium.com |
Strategies for Annulation and Ring Closure to Polycyclic Thiophenes
The fusion of additional rings onto the thiophene core of this compound is a key strategy for the synthesis of complex polycyclic heteroaromatic systems. These extended π-systems are of significant interest in materials science and medicinal chemistry. The reactivity of the thiophene nucleus, particularly the enol-like 3-hydroxy group and the adjacent C4 position, provides a versatile platform for various annulation and ring-closure reactions. These strategies often involve the initial formation of a more complex thiophene derivative, which then undergoes intramolecular cyclization to generate the final polycyclic structure.
One of the prominent methods for constructing fused thiophene systems is through the application of the Fiesselmann thiophene synthesis to create precursors for further cyclization. This approach, along with the derivatization of the thiophene ring to introduce reactive functionalities, opens pathways to a variety of polycyclic thiophenes, including thieno[3,2-b]thiophenes, thieno[3,2-b]indoles, and thieno[3,2-d]pyrimidines.
Fiesselmann Synthesis of Thieno[3,2-b]thiophene Derivatives and Subsequent Indolization
A powerful strategy for the synthesis of the thieno[3,2-b]thiophene scaffold involves a modification of the Fiesselmann synthesis. This reaction typically entails the condensation of a thioglycolate with a suitable precursor. In a key application, methyl 5-aryl-3-hydroxythiophene-2-carboxylates can be prepared and subsequently cyclized to form thieno[3,2-b]indoles, a class of N,S-heteroacenes. researchgate.net
A more direct Fiesselmann approach to aryl-substituted thieno[3,2-b]thiophenes has also been demonstrated. The reaction of 5- or 4-aryl-3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base like potassium tert-butoxide affords aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. nih.gov These compounds are valuable precursors for more complex fused systems. nih.gov
The following table summarizes the synthesis of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates via a Fiesselmann-type reaction.
| Starting Material (Aryl-Substituted 3-Chlorothiophene-2-carboxylate) | Reagent | Base | Solvent | Product (Aryl-Substituted Methyl 3-Hydroxythieno[3,2-b]thiophene-2-carboxylate) | Yield (%) | Ref |
| Methyl 3-chloro-5-phenylthiophene-2-carboxylate | Methyl thioglycolate | Potassium tert-butoxide | THF | Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate | 78 | nih.gov |
| Methyl 3-chloro-5-(4-methylphenyl)thiophene-2-carboxylate | Methyl thioglycolate | Potassium tert-butoxide | THF | Methyl 3-hydroxy-5-(4-methylphenyl)thieno[3,2-b]thiophene-2-carboxylate | 75 | nih.gov |
| Methyl 3-chloro-5-(4-methoxyphenyl)thiophene-2-carboxylate | Methyl thioglycolate | Potassium tert-butoxide | THF | Methyl 3-hydroxy-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate | 72 | nih.gov |
These 3-hydroxythieno[3,2-b]thiophene-2-carboxylates can then be saponified and decarboxylated to the corresponding thieno[3,2-b]thiophen-3(2H)-ones, which are key intermediates for the Fischer indolization to produce 9H-thieno[2',3':4,5]thieno[3,2-b]indoles. nih.gov
Synthesis of Thieno[3,2-d]pyrimidines via Derivatization
Another effective strategy for creating polycyclic thiophenes from this compound involves the transformation of the 5-hydroxy group into an amino functionality. The resulting methyl 3-aminothiophene-2-carboxylate is a versatile precursor for the construction of fused pyrimidine (B1678525) rings, leading to thieno[3,2-d]pyrimidines. These compounds are of significant interest due to their structural similarity to purine (B94841) nucleobases, suggesting potential biological activity. nih.govsemanticscholar.org
The annulation of the pyrimidine ring can be achieved through various methods. A straightforward approach involves the reaction of methyl 3-aminothiophene-2-carboxylate with formamide (B127407) under reflux, which yields the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov
Alternatively, the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates or isothiocyanates provides another route to thieno[3,2-d]pyrimidine (B1254671) derivatives. This reaction initially forms urea (B33335) or thiourea intermediates, which can then be cyclized under basic conditions to afford thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones or 2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-ones. researchgate.net
The table below outlines the synthesis of thieno[3,2-d]pyrimidin-4-ones from methyl 3-aminothiophene-2-carboxylate derivatives.
| Starting Material (Methyl 3-aminothiophene-2-carboxylate derivative) | Reagent | Conditions | Product | Yield (%) | Ref |
| Methyl 3-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-2-carboxylate | Formamide | Reflux, 1.5 h | 5,6,7,8-Tetrahydro-3H-benzo urfu.ruresearchgate.netthieno[2,3-d]pyrimidin-4-one | - | nih.gov |
| Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate | Formic acid | Microwave, 100 °C, 30 min | 6-(3-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | - | nih.gov |
| Methyl 3-aminothiophene-2-carboxylate | Potassium cyanate | Acetic acid | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 71 | researchgate.net |
Spectroscopic Characterization and Structural Elucidation of Methyl 5 Hydroxythiophene 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For Methyl 5-hydroxythiophene-2-carboxylate, the ¹H NMR spectrum provides characteristic signals that confirm the presence of the thiophene (B33073) ring protons, the methyl ester protons, and the hydroxyl proton.
The analysis of related thiophene derivatives offers a comparative basis for spectral interpretation. For instance, the ¹H NMR spectrum of methyl thiophene-2-carboxylate (B1233283) shows distinct shifts for the thiophene ring protons and the methyl group protons. chemicalbook.com Similarly, the spectrum of 5-methyl-2-thiophenecarboxaldehyde (B81332) reveals signals corresponding to the aldehyde proton, the thiophene ring protons, and the methyl group protons. nih.govchemicalbook.com These examples highlight the diagnostic power of ¹H NMR in assigning specific proton environments within thiophene-based structures.
Interactive ¹H NMR Data Table for Thiophene Derivatives
| Compound | Functional Groups | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| Methyl thiophene-2-carboxylate | Ester, Thiophene | CDCl₃ | 7.789, 7.534, 7.078, 3.868 chemicalbook.com |
Note: The chemical shifts correspond to the different protons in the respective molecules. The exact assignment of each peak to a specific proton requires further detailed analysis.
Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal, allowing for the assignment of the carbon skeleton.
For this compound, the ¹³C NMR spectrum is expected to show signals for the carbonyl carbon of the ester, the carbons of the thiophene ring (including the carbon bearing the hydroxyl group and the one attached to the carboxylate), and the methyl carbon of the ester group. ymdb.ca The chemical shifts of these carbons are indicative of their electronic environment.
Comparative analysis with similar structures, such as methyl thiophene-2-carboxylate and 5-methyl-2-thiophenecarboxaldehyde, provides valuable reference points for assigning the carbon signals. chemicalbook.comchemicalbook.com The ¹³C NMR data for these compounds illustrate the typical chemical shift ranges for carbons in thiophene rings and associated functional groups.
Interactive ¹³C NMR Data Table for Thiophene Derivatives
| Compound | Functional Groups | Solvent | Chemical Shifts (ppm) |
|---|---|---|---|
| Methyl thiophene-2-carboxylate | Ester, Thiophene | CDCl₃ | 162.68, 133.63, 133.45, 132.32, 127.73, 52.12 chemicalbook.com |
Note: The chemical shifts correspond to the different carbon atoms in the respective molecules. The assignment of each peak to a specific carbon atom is based on established correlations and computational predictions.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly powerful for the identification of functional groups.
Infrared (IR) spectroscopy is a widely used technique for the qualitative identification of functional groups within a molecule. bldpharm.comsigmaaldrich.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of chemical bonds.
In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, the C-O single bond of the ester, and the C-S and C=C bonds within the thiophene ring. researchgate.net The O-H stretching vibration typically appears as a broad band, while the C=O stretch gives a strong, sharp absorption. vscht.cz The positions of these bands can be influenced by factors such as hydrogen bonding and conjugation. For instance, α,β-unsaturated esters show their C=O stretch at a lower wavenumber compared to saturated esters. vscht.cz
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. bldpharm.comsigmaaldrich.comresearchgate.net
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the entire methoxycarbonyl group (-COOCH₃), or other characteristic cleavages of the thiophene ring. libretexts.orgmiamioh.edu The fragmentation of thiophene derivatives is often characterized by cleavages that preserve the aromatic thiophene ring, although ring opening can also occur. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. chemicalbook.com This precision is invaluable in distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would confirm its elemental composition of C₆H₆O₃S. bldpharm.com The accurate mass measurement of fragment ions in an MS/MS experiment can further aid in elucidating the fragmentation pathways and confirming the structure of the molecule. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of fragile, non-volatile molecules. While specific MALDI-TOF MS studies on this compound are not extensively documented in publicly available literature, the principles of the technique are broadly applicable to thiophene derivatives. In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. researchgate.netyoutube.com This process facilitates the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.netyoutube.com
For thiophene derivatives, various organic compounds can serve as effective matrices. nih.gov The choice of matrix is critical and can influence the ionization efficiency and the resulting mass spectrum. nih.gov Thiophene-containing compounds themselves have been investigated as potential matrices, suggesting a good compatibility of the thiophene scaffold with this analytical method. nih.gov When analyzing a compound like this compound, one would expect to observe the quasi-molecular ion, such as [M+H]⁺ or [M+Na]⁺, depending on the matrix and cationizing agent used. youtube.com The high-resolution mass measurement provided by TOF analyzers allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of the compound.
Fragmentation analysis, which can be induced by increasing the laser energy or through post-source decay (PSD) or tandem mass spectrometry (TOF/TOF), can provide structural information. youtube.com For this compound, characteristic fragmentation patterns would likely involve the loss of the methyl group (-CH₃), the methoxycarbonyl group (-COOCH₃), or cleavage of the thiophene ring.
Table 1: Potential Matrices for MALDI-TOF MS Analysis of Thiophene Derivatives
| Matrix | Abbreviation | Characteristics |
|---|---|---|
| α-Cyano-4-hydroxycinnamic acid | CHCA | Commonly used for peptides and small molecules. researchgate.net |
| 2,5-Dihydroxybenzoic acid | DHB | A versatile matrix suitable for a wide range of compounds. researchgate.net |
| Sinapinic acid | SA | Often used for larger molecules like proteins. researchgate.net |
| Dithranol | Can be effective, sometimes used with metal salts to enhance ionization. nih.gov |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. Although a crystal structure for this compound is not readily found in open databases, the crystallographic analysis of closely related thiophene carboxylate derivatives provides significant insights into the expected structural features.
For instance, the crystal structure of Methyl-3-aminothiophene-2-carboxylate reveals a monoclinic crystal system. mdpi.com Such studies provide precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule. In the case of this compound, key structural parameters would include the planarity of the thiophene ring, the orientation of the ester group relative to the ring, and the geometry of the hydroxyl group.
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing, can also be elucidated. For this compound, the hydroxyl group is expected to participate in hydrogen bonding, either with another molecule of itself or with a solvent of crystallization. The analysis of the crystal structure of methyl 3-chlorothiophene-2-carboxylate, which crystallizes in the triclinic system, further demonstrates the detailed structural information obtainable, including unit cell dimensions and space group.
Table 2: Illustrative Crystallographic Data for a Related Thiophene Derivative (methyl 3-chlorothiophene-2-carboxylate)
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₅O₂ClS |
| Formula Weight | 176.61 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.9030(4) |
| b (Å) | 7.0415(7) |
| c (Å) | 14.1389(15) |
| α (°) | 101.291(2) |
| β (°) | 92.911(2) |
| γ (°) | 103.851(2) |
| Volume (ų) | 368.03(7) |
This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of organic compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and determining the purity of a substance. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By running a sample and comparing its chromatogram to that of a known standard, one can confirm its identity and assess its purity by looking for the presence of extraneous peaks. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products. mdpi.com The development of a fast HPLC-UV method for monitoring thiophenic compounds in fuel desulphurization studies highlights the utility of this technique for analyzing thiophene derivatives. mdpi.com
Table 3: General Parameters for a Typical Reversed-Phase HPLC Method
| Parameter | Description | Example |
|---|---|---|
| Column | Stationary phase material and dimensions | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Solvent or solvent mixture | Acetonitrile:Water gradient |
| Flow Rate | Rate at which the mobile phase passes through the column | 1.0 mL/min |
| Detection | Method for detecting the analyte as it elutes | UV-Vis Detector (e.g., at 254 nm) |
| Injection Volume | Amount of sample introduced onto the column | 10 µL |
| Temperature | Column oven temperature | 25 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of complex mixtures and the definitive identification of compounds. phenomenex.com For this compound and its derivatives, LC-MS can be used to confirm the molecular weight of the main peak in the chromatogram and to identify impurities, even at trace levels.
Following separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI). The mass spectrometer then provides mass-to-charge ratio (m/z) data for the eluting components. This allows for the confirmation that a chromatographic peak corresponds to the expected molecular weight of this compound (158.18 g/mol ). sigmaaldrich.com Furthermore, LC-MS/MS, which involves fragmentation of a selected parent ion, can provide structural information about the separated compounds, aiding in the identification of unknown impurities or metabolites. phenomenex.com
Computational and Theoretical Investigations of Methyl 5 Hydroxythiophene 2 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Thiophene (B33073) Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 2-methylxanthen-9-one | -6.275 | -1.880 | 4.395 | nih.gov |
| Thiophene-thiadiazole hybrids | N/A | N/A | 3.83 - 4.18 | nih.gov |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | N/A | N/A | 5.031 | nih.gov |
Molecular Orbital Theory Applications in Reactivity Prediction
Molecular Orbital (MO) theory is instrumental in predicting the reactivity of a molecule. The spatial distribution of the HOMO and LUMO provides clues about the most likely sites for electrophilic and nucleophilic attacks, respectively. mdpi.comresearchgate.net For a molecule like Methyl 5-hydroxythiophene-2-carboxylate, the HOMO is expected to be distributed over the electron-rich thiophene ring and the hydroxyl group, indicating these are probable sites for attack by electrophiles. In contrast, the LUMO is likely concentrated around the electron-withdrawing carboxylate group, suggesting this area is susceptible to nucleophilic attack. researchgate.net
Computational studies on related thiophene carboxylic acids have shown that the distribution of these frontier orbitals can explain differential reactivity. researchgate.net The analysis of the molecular electrostatic potential (MEP) surface further complements MO theory by visualizing the charge distribution. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack. mdpi.com
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional shape or conformation of a molecule is critical to its function and reactivity. Conformational analysis of this compound can be performed using computational methods like Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations. These methods explore the potential energy surface of the molecule by analyzing the different spatial arrangements that arise from the rotation around single bonds.
For example, in related thiophene carboxylic acids, different stable conformers can be generated by rotating the carboxylic acid group relative to the thiophene ring. researchgate.net Geometry optimization of these various rotamers using quantum chemical methods can identify the most stable, lowest-energy conformation. MD simulations can provide an even more dynamic picture by simulating the movement of the atoms over time, allowing for the exploration of a wider range of accessible conformations and their relative stabilities in different environments, such as in solution.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. For a given reaction involving this compound, theoretical calculations can be used to identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. wiley-vch.de
By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy of each step, which is the energy barrier that must be overcome for the reaction to proceed. The transition state represents the highest energy point along the reaction coordinate. Locating its geometry and energy is crucial for understanding reaction kinetics and selectivity. These studies help elucidate complex reaction mechanisms, predict the feasibility of a proposed reaction, and explain observed product distributions.
Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR Chemical Shifts)
Theoretical models can accurately predict various spectroscopic parameters, providing a powerful method for structure verification and assignment of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly well-established application of DFT. mdpi.com
The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, which is often used in conjunction with a DFT functional like B3LYP. mdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the corresponding ¹H and ¹³C chemical shifts. These predicted values are then typically scaled and compared with experimental data to confirm the molecular structure or to assign specific resonances in the experimental spectrum. nih.gov Benchmark studies have shown that with the right combination of functional and basis set, DFT can predict proton chemical shifts with a root-mean-square deviation of 0.07 to 0.19 ppm and carbon shifts with a deviation of 0.5 to 2.9 ppm. mdpi.com
Table 2: Example of Predicted vs. Experimental Chemical Shift Data Presentation
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Δ (ppm) |
|---|---|---|---|
| H1 | Calculated Value | Measured Value | Difference |
| C1 | Calculated Value | Measured Value | Difference |
| C2 | Calculated Value | Measured Value | Difference |
| C3 | Calculated Value | Measured Value | Difference |
| C4 | Calculated Value | Measured Value | Difference |
| OCH₃ | Calculated Value | Measured Value | Difference |
Note: This table is a template illustrating how data from such a study would be presented. The values are placeholders.
Advanced Applications in Materials Science and Chemical Engineering
Role as Intermediates in Organic Light-Emitting Diode (OLED) Technology
While direct integration of Methyl 5-hydroxythiophene-2-carboxylate into final OLED devices is not extensively documented, its primary role lies in its utility as a key intermediate in the synthesis of more complex molecules that are integral to OLED technology. Chemical suppliers categorize this compound for use in OLED materials, indicating its role as a foundational building block. The thiophene (B33073) core is a common motif in organic electronics due to its favorable electronic properties and stability.
The hydroxyl and methyl carboxylate groups on the thiophene ring of this compound offer reactive sites for further chemical transformations. These transformations are crucial for building larger, conjugated systems that can function as emissive layers, charge transport layers, or host materials in OLEDs. For instance, the hydroxyl group can be etherified or esterified to introduce different side chains that can influence the solubility, processability, and solid-state packing of the resulting materials. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in esterification or amidation reactions to link the thiophene unit to other aromatic systems, thereby extending the conjugation length and tuning the emission color.
Building Blocks for Organic Semiconductor Development and Optoelectronic Materials
Thiophene-based molecules are fundamental to the field of organic semiconductors due to their excellent charge transport characteristics and chemical stability. chemicalbook.com this compound serves as a valuable building block for the synthesis of novel organic semiconductors. The inherent electron-rich nature of the thiophene ring is a desirable characteristic for hole-transporting materials in organic field-effect transistors (OFETs) and other optoelectronic devices.
The development of organic semiconductors often involves the creation of donor-acceptor architectures to tune the frontier molecular orbital (HOMO-LUMO) energy levels and, consequently, the material's bandgap. The hydroxyl group (an electron-donating group) and the methyl carboxylate group (an electron-withdrawing group) on the same thiophene ring in this compound provide a platform for creating such "push-pull" systems. The ability to selectively modify these functional groups allows for precise control over the electronic properties of the resulting semiconductor. For example, the hydroxyl group can be used as a handle to attach stronger donor moieties, while the carboxylate can be transformed to link to various acceptor units. This modular approach is central to the rational design of organic semiconductors with targeted properties for specific applications. Research on dicyanovinyl (DCV)-substituted oligothiophenes has shown that the interplay between electron donor and acceptor ligands makes them promising for organic electronics. mdpi.com
Precursors for Novel Polymeric Materials and Macromolecules
The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel polymeric materials and macromolecules. The hydroxyl and ester groups can both participate in polymerization reactions. For example, the hydroxyl group can be used in polycondensation reactions with diacids or their derivatives to form polyesters. Similarly, the methyl carboxylate group can be converted to other functional groups suitable for various polymerization techniques.
The incorporation of the thiophene ring into the polymer backbone can impart valuable properties to the resulting material, such as thermal stability, conductivity (upon doping), and photoluminescence. The ability to modify the hydroxyl group prior to polymerization allows for the introduction of side chains that can control the polymer's solubility, morphology, and processability. This is particularly important for the fabrication of thin films for electronic devices. The synthesis of polymers from functionalized thiophenes is a key area of research for developing new materials for organic electronics and photonics. researchgate.net
Application in Dye Synthesis for Functional Materials (e.g., Dye-Sensitized Solar Cells)
In the field of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology. The performance of DSSCs is heavily reliant on the properties of the sensitizing dye. Thiophene units are frequently used as π-spacers in "push-pull" organic dyes for DSSCs, connecting an electron-donating group to an electron-accepting/anchoring group. uwa.edu.au
This compound is a potential precursor for the synthesis of such dyes. The thiophene ring can act as a component of the conjugated bridge, facilitating intramolecular charge transfer upon photoexcitation. The hydroxyl group can be modified to enhance the electron-donating strength of that end of the molecule, while the methyl carboxylate group can be hydrolyzed to a carboxylic acid, which is a common anchoring group for attaching the dye to the titanium dioxide (TiO2) photoanode of the DSSC. The strategic placement of different functional groups on the thiophene spacer is a known method to optimize the performance of the dye. uwa.edu.au
Contributions to the Design of Catalytic Systems and Support Materials
Functionalized heterocyclic compounds, including thiophene derivatives, are of interest in the design of novel catalytic systems. The hydroxyl and carboxylate groups of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal complexes with catalytic activity. These complexes could find applications in various organic transformations.
Furthermore, this molecule can be used to create functionalized support materials for catalysts. For instance, it could be incorporated into the structure of metal-organic frameworks (MOFs) or covalent organic polymers (COPs). acs.orgresearchgate.net The thiophene unit and its functional groups would then be an integral part of the porous material's structure, potentially influencing its catalytic properties or its ability to adsorb specific molecules. Research has shown that thiophene-functionalized MOFs can act as heterogeneous catalysts for reactions such as CO2 conversion. acs.org The presence of heteroatoms like sulfur and oxygen within a support material can provide active sites for catalysis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-hydroxythiophene-2-carboxylate, and how can its purity be validated?
- Synthesis : A typical approach involves esterification of 5-hydroxythiophene-2-carboxylic acid using methanol under acid catalysis. For analogous compounds, refluxing with sodium methoxide in methanol has been employed to achieve ester formation, as seen in the synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid derivatives .
- Purity Validation : Use NMR (¹H and ¹³C) to confirm structural integrity, IR spectroscopy to verify ester and hydroxyl functional groups, and HPLC to assess purity (>97%). For new compounds, include microanalysis (C, H, S) and mass spectrometry .
Q. How does the hydroxyl group at the 5-position influence the compound’s solubility and stability?
- Solubility : The hydroxyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing solubility in nonpolar solvents. This aligns with observations for Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate, which requires DCM for dissolution .
- Stability : The hydroxyl group may lead to oxidative degradation. Store under inert conditions (N₂/Ar), in dark, sealed containers at room temperature to prevent decomposition .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign thiophene ring protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Compare with literature data for analogous thiophene esters .
- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹). Note potential hydrogen bonding in the solid state .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?
- Experimental Design : The electron-withdrawing ester group at position 2 directs electrophiles to the 4-position of the thiophene ring. Use DFT calculations to predict reactivity and validate with bromination or nitration experiments. Monitor regioselectivity via LC-MS and 2D NMR .
- Contradiction Note : Some studies report unexpected substitution at the 3-position due to steric effects from the ester group; repeat trials under varying temperatures and catalysts to resolve discrepancies .
Q. What role does hydrogen bonding play in the crystallization of this compound?
- Crystallography : The hydroxyl group forms O—H⋯O hydrogen bonds with adjacent ester carbonyls, creating centrosymmetric dimers. Single-crystal X-ray diffraction (e.g., space group P21/c) reveals dihedral angles of ~3° between substituents and the thiophene plane, impacting packing efficiency .
- Implications : Hydrogen bonding stabilizes the crystal lattice, affecting melting points and solubility. Compare with methylated analogs lacking hydroxyl groups to isolate bonding effects .
Q. How can this compound serve as a precursor for catalytic or bioactive derivatives?
- Derivatization Strategies :
- Catalysis : Functionalize the hydroxyl group with transition metals (e.g., Pd or Ru) to create ligands for cross-coupling reactions .
- Bioactive Derivatives : Introduce sulfonamide or acylhydrazone moieties at the 5-position for antimicrobial screening. Reference studies on 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which showed activity against Gram-positive bacteria .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and charge distribution. Correlate with experimental UV-Vis spectra to validate π→π* transitions .
Data Contradictions and Resolutions
- Synthesis Yields : Discrepancies in reported yields (e.g., 73% vs. 85%) for analogous esters may arise from purification methods (recrystallization vs. column chromatography). Standardize protocols using vacuum distillation or preparative HPLC .
- Hydrogen Bond Strength : Variations in O—H⋯O bond lengths (2.65–2.75 Å) across studies suggest solvent-dependent crystallization. Re-crystallize from multiple solvents (EtOH, THF) to assess reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
